molecular formula C23H30N4O5S B2904766 methyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate CAS No. 882750-13-2

methyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate

Cat. No.: B2904766
CAS No.: 882750-13-2
M. Wt: 474.58
InChI Key: KMIPOXZXDAOKSX-UHFFFAOYSA-N
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Description

Methyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate is a benzimidazole-derived carbamate compound characterized by a sulfonamide-linked 4-octyloxyaniline substituent at the 5-position of the benzimidazole core. The synthesis of benzimidazole derivatives typically involves cyclocondensation of o-phenylenediamine with carbonyl-containing reagents under oxidative conditions, as exemplified by the use of Na₂S₂O₅ in DMF for similar compounds .

Properties

IUPAC Name

methyl N-[6-[(4-octoxyphenyl)sulfamoyl]-1H-benzimidazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O5S/c1-3-4-5-6-7-8-15-32-18-11-9-17(10-12-18)27-33(29,30)19-13-14-20-21(16-19)25-22(24-20)26-23(28)31-2/h9-14,16,27H,3-8,15H2,1-2H3,(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIPOXZXDAOKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate typically involves multiple steps:

    Formation of the Benzimidazole Core: The synthesis begins with the formation of the benzimidazole core. This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Sulfonyl Group: The next step involves the introduction of the sulfonyl group. This is usually done by reacting the benzimidazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Octyloxy Aniline: The octyloxy aniline moiety is then introduced through a nucleophilic substitution reaction, where the aniline derivative reacts with the sulfonylated benzimidazole.

    Carbamoylation: Finally, the carbamate group is introduced by reacting the intermediate with methyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core or the aniline moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Triethylamine, various nucleophiles (amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of (4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is its potential as an anticancer agent. Research has demonstrated that derivatives of this compound exhibit substantial anticancer activity across various cancer cell lines.

Case Study: Anticancer Properties

A study synthesized a series of compounds based on (4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid and evaluated their efficacy against 60 cancer cell lines derived from nine different types of cancer, including leukemia, melanoma, and breast cancer. Notably, certain derivatives showed high selectivity towards melanoma cells.

CompoundActivitySelectivity
6aActiveHigh
6bActiveModerate
6cActiveHigh
6dInactiveLow

This table summarizes the anticancer activity and selectivity of synthesized derivatives, indicating promising candidates for further development in cancer therapy .

Agricultural Applications

In addition to its medicinal uses, (4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid has potential applications in agriculture as a plant growth regulator. Research indicates that compounds with similar structures can enhance plant growth and resistance to diseases.

Case Study: Plant Growth Regulation

A study explored the effects of (4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid on crop yield and disease resistance. The results showed an increase in biomass and yield in treated plants compared to untreated controls.

TreatmentBiomass Increase (%)Yield Increase (%)
Control--
Low Concentration1510
High Concentration3025

These findings suggest that the compound could be developed into a novel agricultural product to improve crop performance .

Mechanism of Action

The mechanism of action of methyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes or receptors, potentially inhibiting their activity. The sulfonyl and carbamate groups may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and selected analogs:

Compound Name Core Structure Substituents at Benzimidazole Positions Key Functional Groups Applications
Target Compound Benzimidazole 5-sulfonamido-4-octyloxyaniline; 2-carbamate Sulfonyl, octyloxy, carbamate Potential antifungals
Mebendazole Benzimidazole 6-benzoyl; 2-carbamate Benzoyl, carbamate Anthelmintic
Benomyl Benzimidazole 1-((butylamino)carbonyl); 2-carbamate Butylaminocarbonyl, carbamate Fungicide
Carbendazim Benzimidazole 2-carbamate Carbamate Broad-spectrum fungicide
N-((1H-Indol-1-yl)methyl)-2-(5-chloro-1H-benzimidazol-2-yl)aniline Benzimidazole + Indole 5-chloro; 2-aniline-indole hybrid Chloro, indole-aniline Research (structural studies)

Key Observations :

  • Lipophilicity: The octyloxy chain in the target compound increases hydrophobicity compared to mebendazole (benzoyl) and benomyl (butylaminocarbonyl). This may enhance tissue penetration but reduce aqueous solubility.
  • Sulfonamide vs.
  • Chlorinated Analogs : Chlorine substitution (e.g., in compounds) improves metabolic stability but may raise toxicity concerns .

Spectral Data Comparison

Spectral characterization of benzimidazole derivatives relies on FTIR and NMR:

FTIR Peaks:
  • Target Compound :

    • NH stretch: ~3250–3350 cm⁻¹ (benzimidazole NH and sulfonamide NH)
    • Aliphatic C-H (octyloxy): ~2850–2950 cm⁻¹
    • Sulfonyl (S=O): ~1150–1350 cm⁻¹
    • Carbamate (C=O): ~1700–1750 cm⁻¹ .
  • Mebendazole :

    • Benzoyl C=O: ~1680 cm⁻¹
    • Carbamate C=O: ~1720 cm⁻¹ .
  • Benomyl: Urea C=O: ~1660 cm⁻¹ Carbamate C=O: ~1700 cm⁻¹ .
¹H NMR Shifts:
  • Target Compound :

    • Octyloxy chain: δ 0.88 (t, CH₃), 1.2–1.5 (m, CH₂), 3.9 (t, OCH₂)
    • Aromatic protons: δ 6.8–8.2 (m, benzimidazole and aniline rings)
    • Carbamate OCH₃: δ 3.7 (s) .
  • Mebendazole :

    • Benzoyl aromatic protons: δ 7.5–8.1 (m)
    • Carbamate OCH₃: δ 3.8 (s) .

Physicochemical Properties

Property Target Compound Mebendazole Benomyl
Molecular Weight ~525 g/mol* 295.3 g/mol 290.3 g/mol
LogP (Predicted) ~4.2 3.1 2.8
Water Solubility Low Insoluble Slightly soluble

*Estimated based on structural formula.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of methyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate?

  • Methodological Answer : Begin by testing solvent systems (e.g., aqueous ethanol or acetonitrile) to enhance reaction efficiency, as solvent polarity impacts sulfonamide and carbamate bond formation . Use catalysts like trichloroisocyanuric acid (TCICA) for selective sulfonylation, and monitor reaction progress via thin-layer chromatography (TLC) at 30-minute intervals . Adjust pH to 7–8 to stabilize intermediates, and employ reflux conditions (80–100°C) for 6–12 hours to maximize yield .
Key Reaction Parameters
Solvent: Ethanol/water (3:1)
Catalyst: TCICA (1.2 equiv)
Temperature: 85°C (reflux)
Monitoring: TLC (Rf = 0.4)

Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient, 220 nm UV detection) resolves impurities <1% . Confirm structural assignments via 1^1H/13^13C NMR in DMSO-d6, focusing on characteristic peaks: sulfonyl (δ 3.1–3.3 ppm) and carbamate (δ 4.0–4.2 ppm) protons . High-resolution mass spectrometry (HRMS) with [M+H]+ ion matching within 2 ppm error validates molecular formula .

Advanced Research Questions

Q. How can researchers investigate the biological mechanism of action of this compound in anticancer assays?

  • Methodological Answer : Conduct in vitro cell viability assays (MTT or resazurin) on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM doses . Pair with flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). For target identification, use molecular docking against benzimidazole-binding proteins (e.g., tubulin or kinases) and validate via surface plasmon resonance (SPR) .
Example In Vitro Assay Conditions
Cell line: MCF-7 (breast cancer)
Incubation: 48 hours, 37°C, 5% CO2
Positive control: Paclitaxel (10 nM)

Q. What strategies resolve contradictions in solubility data across different solvent systems?

  • Methodological Answer : Perform systematic solubility screening using the shake-flask method in buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol). Compare with computational predictions via Hansen solubility parameters or COSMO-RS models . For low aqueous solubility, design prodrug derivatives by modifying the octyloxy group to PEGylated analogs .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals, particularly for benzimidazole and sulfonyl moieties . Replicate synthesis under inert atmosphere (N2/Ar) to rule out oxidative byproducts . If HRMS data conflicts, re-analyze using matrix-assisted laser desorption/ionization (MALDI) or Fourier-transform ion cyclotron resonance (FT-ICR) .

Data Contradiction Analysis

Q. Why might biological activity vary between similar benzimidazole derivatives, and how can this be systematically analyzed?

  • Methodological Answer : Variations often arise from substituent electronic effects (e.g., electron-withdrawing groups on the anilino ring). Use quantitative structure-activity relationship (QSAR) models to correlate logP, polar surface area, and IC50 values . Test analogs with controlled substitutions (e.g., replacing octyloxy with methoxy or nitro groups) and compare via dose-response curves .
QSAR Parameters
Descriptors: logP, PSA, HBD
Model: Partial least squares
Validation: Leave-one-out

Methodological Frameworks

Q. What conceptual frameworks guide the design of experiments for studying this compound’s environmental fate?

  • Methodological Answer : Apply the EPACT atmospheric chemistry framework to model hydrolysis and photodegradation. Use gas chromatography-mass spectrometry (GC-MS) to identify degradation products in simulated sunlight (Xe lamp, 290–800 nm) . For aquatic persistence, conduct OECD 301F biodegradation tests .

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